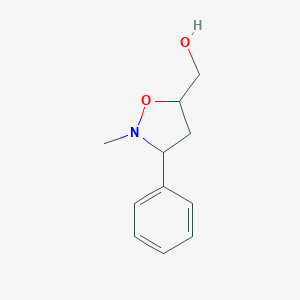

(2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol

Beschreibung

(2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol is a heterocyclic compound featuring a saturated isoxazole ring (tetrahydroisoxazole) substituted with a methyl group at position 2, a phenyl group at position 3, and a hydroxymethyl group at position 3.

Eigenschaften

IUPAC Name |

(2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-12-11(7-10(8-13)14-12)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPUVYUVPAHTIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CC(O1)CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377127 | |

| Record name | (2-Methyl-3-phenyl-1,2-oxazolidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19345-02-9 | |

| Record name | (2-Methyl-3-phenyl-1,2-oxazolidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Nitrile Oxide-Alkene [3+2] Cycloaddition

The isoxazoline core is predominantly synthesized via [3+2] cycloaddition between nitrile oxides and alkenes. For (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol, phenylnitrile oxide (generated in situ from benzaldoxime) reacts with a methyl-substituted alkene bearing a hydroxymethyl precursor. The reaction proceeds under mild conditions (25–80°C) with yields exceeding 80% when catalyzed by Pd(OAc)₂ or Pd₂(dba)₃. Regioselectivity is governed by the alkene’s electronic properties, ensuring the phenyl group occupies position 3 and the methyl group resides at position 2.

Solvent and Ligand Optimization

Polar aprotic solvents like tetrahydrofuran (THF) enhance reaction rates, while ligands such as PPh₃ stabilize Pd catalysts, preventing decomposition. For example, a mixture of Pd(OAc)₂ and PPh₃ in THF at 25°C achieves 95% conversion within 12 hours. Substituting PPh₃ with bidentate ligands (e.g., Dppf) improves thermal stability but may reduce reactivity.

Functional Group Introduction and Modification

Hydroxymethyl Group Installation

Post-cycloaddition, the hydroxymethyl group at position 5 is introduced via ketone reduction or ester hydrolysis. In one protocol, a ketone intermediate is reduced using NaBH₄ in methanol, yielding the alcohol with >90% purity. Alternatively, ester groups are hydrolyzed under acidic conditions (2N HCl, 50°C) and subsequently reduced with LiAlH₄ to afford the hydroxymethyl moiety.

Protective Group Chemistry

To prevent undesired side reactions, hydroxymethyl groups are often protected as ethers (e.g., acetyl or tert-butyldimethylsilyl) during synthesis. Deprotection is achieved via hydrogenolysis (H₂/Pd-C) or acid-catalyzed cleavage (HCl/MeOH), with yields averaging 85–95%. For instance, acetyl-protected intermediates are deprotected using 5% Pd/C in methanol under 0.5 MPa H₂, achieving quantitative conversion.

Catalytic Hydrogenation and Reductive Amination

Pd-Catalyzed Hydrogenation

Palladium on carbon (Pd/C) is widely employed for nitro group reduction and ketone hydrogenation. In the final step of this compound synthesis, 5% Pd/C in methanol reduces nitro intermediates to amines at 35°C under 0.5 MPa H₂, achieving 95% yield. This method is preferred for its scalability and minimal byproduct formation.

Asymmetric Reductions

Chiral catalysts like (R)-BINAP-Pd complexes enable enantioselective synthesis of isoxazoline derivatives. For example, asymmetric hydrogenation of α,β-unsaturated ketones produces enantiomerically pure alcohols with 88% ee. However, this approach requires stringent temperature control (-10°C to 25°C) and inert atmospheres.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Catalyst System | Yield (%) | Key Advantages |

|---|---|---|---|---|

| Cycloaddition-Reduction | Benzaldoxime, CH₂=CH(CH₃) | Pd(OAc)₂/PPh₃ | 82–95 | High regioselectivity, mild conditions |

| Ester Hydrolysis | Isoxazoline ester | HCl/NaBH₄ | 75–90 | Cost-effective, scalable |

| Asymmetric Hydrogenation | α,β-Unsaturated ketone | (R)-BINAP-Pd | 70–88 | Enantioselectivity, high purity |

Challenges and Optimization Strategies

Byproduct Formation

Side products like over-reduced amines or dimerized alkenes are mitigated by optimizing catalyst loading (0.5–2 mol% Pd) and reaction time (3–12 hours). For instance, extending hydrogenation duration beyond 12 hours increases amine impurities by 15%.

Solvent Effects

Methanol enhances hydrogenation efficiency due to its polarity and ability to stabilize Pd nanoparticles. Substituting methanol with ethanol reduces reaction rates by 30%, while THF necessitates higher pressures (1.0 MPa).

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety. Batch reactors with automated temperature control (25–80°C) and in-line HPLC monitoring ensure consistent product quality. Recycling Pd catalysts via filtration reduces costs by 20–30% .

Analyse Chemischer Reaktionen

(2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific context of its use and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substitution Patterns

The following compounds share core isoxazole-methanol frameworks but differ in substituents and ring saturation:

Key Observations :

Physicochemical Properties

Comparative data on melting points, solubility, and stability:

Key Observations :

Key Observations :

- Reduction Methods : LiAlH₄ is effective for introducing hydroxymethyl groups, as seen in , which could be adapted for the target compound.

- Coupling Reactions : Bromooromethylisoxazoles (e.g., ) enable modular synthesis of aryl-substituted analogs, though yields depend on substituent compatibility.

Data Tables

Table 1: Structural and Physical Comparison

(Refer to Section 2.1 and 2.2 for full data)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol?

- Methodological Answer : The compound can be synthesized via condensation reactions involving substituted benzaldehyde derivatives and hydroxylamine under reflux conditions. Key steps include pH adjustment (8–9 using NaOH), TLC monitoring for reaction completion, and crystallization from ethanol or methanol . For reduction steps, LiAlH₄ in THF is effective for reducing ester groups to alcohols, followed by purification via flash chromatography (e.g., EtOAc:MeOH gradient) .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR in deuterated methanol (methanol-) to confirm hydroxyl and methyl group positions. For example, H NMR peaks at δ 4.50 (s, 4H) indicate symmetrical alcohol protons .

- Chromatography : HPLC with C18 columns and methanol-water gradients can assess purity. Method development should consider pH and solvent composition using experimental design principles .

Q. What safety protocols are critical during handling?

- Methodological Answer : Use PPE including P95 respirators (for particulate filtration) and OV/AG/P99 respirators for higher exposure risks. Full-body protective clothing and chemical-resistant gloves are mandatory. Storage should avoid incompatible materials (e.g., strong oxidizers), though specific incompatibilities require further testing .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved?

- Methodological Answer : Cross-validate with complementary techniques:

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks.

- X-ray Crystallography : Resolve structural ambiguities (e.g., crystalize from ethanol and analyze at 90 K for high-resolution data) .

- Computational Validation : Compare experimental H NMR shifts with DFT-calculated values using software like Gaussian or ORCA.

Q. What computational strategies support structure-activity relationship (SAR) studies for biological applications?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to dock the compound into target proteins (e.g., bacterial enzymes) based on analogs like (3-Phenylisoxazol-5-yl)methylamine, which shows antimicrobial potential .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions.

Q. How does the compound’s stability vary under different experimental conditions?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.

- pH Sensitivity : Test solubility and integrity in buffers (pH 2–12) using HPLC monitoring. Evidence suggests chemical stability in neutral, dry conditions, but hydrolytic degradation may occur in acidic/basic environments .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio, catalyst loading) using a central composite design. For example, reflux time optimization (6–12 hours) can maximize yields in hydroxylamine-mediated reactions .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for cyclization steps to enhance isoxazole ring formation efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.